molecular formula C9H11IO B8194388 4-Ethoxy-2-iodo-1-methylbenzene

4-Ethoxy-2-iodo-1-methylbenzene

Cat. No.: B8194388
M. Wt: 262.09 g/mol
InChI Key: ZOESXPLWWTZGQO-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature of 4-Ethoxy-2-iodo-1-methylbenzene

This compound is classified as a substituted aromatic ether. Its systematic IUPAC name is derived by identifying the principal functional group and the substituents on the benzene (B151609) ring. In this case, the parent structure can be considered as toluene (B28343) (methylbenzene). The substituents are an ethoxy group (-OCH2CH3), an iodine atom (-I), and they are numbered relative to the methyl group, which is assigned position 1. Following IUPAC nomenclature rules, the substituents are listed alphabetically. Therefore, the name is this compound.

Alternatively, the compound can be named with anisole (B1667542) (methoxybenzene) as the parent structure if the ethoxy group is considered the principal functional group. However, given the common use of toluene as a parent, this compound is the more conventional name. The CAS number for this compound is 108178-36-5. clearsynth.com

Table 1: Properties of this compound

PropertyValue
Molecular Formula C9H11IO
Molecular Weight 278.09 g/mol
CAS Number 108178-36-5 clearsynth.com
Synonyms 4-ethoxy-1-iodo-2-methylbenzene clearsynth.com

Strategic Importance of Aryl Iodides in Modern Synthetic Transformations

Aryl iodides, such as this compound, are highly valued substrates in modern organic synthesis due to the reactivity of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, which makes aryl iodides more reactive in a variety of transformations, particularly in palladium-catalyzed cross-coupling reactions. nih.gov These reactions, which form the cornerstone of modern carbon-carbon and carbon-heteroatom bond formation, include the Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and various carbonylation reactions. organic-chemistry.orgacs.org

In these catalytic cycles, the aryl iodide readily undergoes oxidative addition to a low-valent transition metal catalyst, such as palladium(0), which is often the rate-determining step. The relatively low bond dissociation energy of the C-I bond facilitates this step, allowing reactions to proceed under milder conditions and with higher efficiency compared to their aryl bromide or chloride counterparts. nih.gov

Recent research has also highlighted the use of aryl iodides in gold-catalyzed C-O cross-coupling reactions to form O-aryl esters, which are prevalent in many natural products and bioactive compounds. chemistryviews.org Furthermore, visible-light-induced, transition-metal-free cross-coupling reactions of aryl iodides have been developed, offering a more sustainable approach by avoiding costly and potentially toxic heavy metals. nih.gov The high reactivity and versatility of aryl iodides thus make them indispensable tools for the construction of complex molecular architectures. nih.govorganic-chemistry.orgchemistryviews.orgnih.gov

Scope and Research Significance of the Ethoxy-Iodo-Methylbenzene Framework

The specific arrangement of ethoxy, iodo, and methyl groups on the benzene ring in this compound provides a versatile scaffold for synthetic chemists. This framework is particularly significant as a building block in the synthesis of pharmaceuticals, agrochemicals, and materials. The presence of the ethoxy and methyl groups can influence the electronic properties and solubility of the molecule and its derivatives.

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, the synthetic utility of similarly substituted aryl iodides is well-established. For instance, related compounds like 4-iodoanisole (B42571) have been used as model substrates in the development of new catalytic systems for C-N cross-coupling reactions. acs.org The ethoxy group in this compound serves a similar electronic role to the methoxy (B1213986) group in 4-iodoanisole, suggesting its applicability in similar transformations.

The strategic placement of the substituents allows for regioselective functionalization. The iodine atom serves as a handle for introducing a wide array of other functional groups via cross-coupling reactions. The ethoxy and methyl groups can then be further modified in subsequent synthetic steps if required. This makes the ethoxy-iodo-methylbenzene framework a valuable starting point for the synthesis of a diverse range of target molecules with potential applications in various fields of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethoxy-2-iodo-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-3-11-8-5-4-7(2)9(10)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOESXPLWWTZGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Ethoxy 2 Iodo 1 Methylbenzene

Direct Iodination Strategies on Benzene (B151609) Precursors

The synthesis of 4-ethoxy-2-iodo-1-methylbenzene often originates from its non-iodinated precursor, 3-ethoxytoluene. chemspider.com Direct iodination introduces an iodine atom onto the benzene ring through electrophilic aromatic substitution. The primary challenge in this synthesis is controlling the regioselectivity of the reaction. The electron-donating nature of both the ethoxy and methyl groups on the precursor activates the aromatic ring, directing the incoming iodine electrophile to the ortho and para positions relative to these groups. The objective is to selectively introduce the iodine atom at the C2 position, which is ortho to the methyl group and meta to the more strongly activating ethoxy group. The success of this regioselective iodination is highly dependent on the specific iodinating agent and the reaction conditions employed.

Electrophilic Aromatic Iodination utilizing Oxidative Systems

Electrophilic aromatic iodination is a cornerstone method for creating aryl iodides. Unlike other halogens, molecular iodine (I₂) is generally unreactive and requires activation by an oxidizing agent to generate a more potent electrophilic iodine species, often denoted as I⁺. ntu.edu.sgwikipedia.org For activated rings like 3-ethoxytoluene, these oxidative systems are crucial for facilitating the substitution reaction.

Catalytic Systems in Direct Iodination (e.g., Silver Salts, Selectfluor)

Catalytic systems are frequently used to improve the efficacy and control of direct iodination.

Silver Salts: Silver salts, such as silver sulfate (B86663) (Ag₂SO₄), are used to activate molecular iodine. nih.govmdma.ch They function by precipitating silver iodide (AgI), which in turn generates an electrophilic iodine species. olemiss.edu While direct iodination of activated benzenes can be achieved with iodine and silver sulfate without added acid, the reactivity can be tuned. mdma.ch For instance, among various silver salts tested for the iodination of 3,5-dichloroanisole, AgBF₄/I₂ was found to be the most reactive, while AgSbF₆/I₂ provided the best product ratio. nih.gov This highlights the role of the counter-ion in modulating the reactivity and selectivity of the silver salt catalyst.

Selectfluor: The fluorinating agent Selectfluor (F-TEDA-BF₄), in combination with molecular iodine, serves as a powerful system for the iodination of aromatic compounds. nih.govnih.gov This method is noted for its operational simplicity and the use of a stable oxidant. nih.gov Selectfluor oxidizes molecular iodine to a more electrophilic state, which then readily reacts with electron-rich aromatic rings. nih.gov The regioselectivity can be influenced by the solvent; for example, reactions of aryl alkyl ketones with I₂/Selectfluor in methanol (B129727) lead to α-iodo ketones, whereas using acetonitrile (B52724) as the solvent directs the iodination to the aromatic ring. nih.govorganic-chemistry.org For aromatic ethers, this system typically results in para-iodination, or ortho-iodination if the para position is blocked. nih.gov

Catalytic SystemRole of Catalyst/OxidantTypical Reaction ConditionsKey FeatureReferences
I₂ / Ag₂SO₄Activates I₂ by forming insoluble AgI, generating an electrophilic iodine species.Dichloromethane, room temperature.Effective for activated benzenes without additional acid. nih.govmdma.cholemiss.edu
I₂ / AgBF₄Acts as a highly reactive catalyst for iodine activation.Dichloromethane, 1 hour.High reactivity, leading to complete conversion quickly. nih.gov
I₂ / SelectfluorOxidizes I₂ to a more potent electrophilic species.Acetonitrile, room temperature.Solvent can direct regioselectivity (aromatic vs. alpha-position). nih.govnih.govorganic-chemistry.org
Peroxide and Peroxy Acid Mediated Iodinations (e.g., H₂O₂, Periodic Acid)

Oxidizing agents such as hydrogen peroxide (H₂O₂) and periodic acid (H₅IO₆ or HIO₄) are effective for the in situ generation of electrophilic iodine from I₂. ntu.edu.sgacs.orgtandfonline.comwikipedia.org

Hydrogen Peroxide: The combination of an iodine source like potassium iodide (KI) with hydrogen peroxide is an environmentally friendly method for aromatic iodination, with water being the primary byproduct. tandfonline.comresearchgate.net The reaction is often carried out in acetic acid, which is believed to form peracetic acid in situ, a stronger oxidant that efficiently converts iodide (I⁻) to the electrophilic I⁺ species. tandfonline.com This method has been shown to be efficient and regioselective for a variety of aromatic substrates. tandfonline.comresearchgate.net

Periodic Acid: A mixture of iodine and periodic acid (H₅IO₆) is a powerful system capable of iodinating even deactivated aromatic substrates. acs.orgnih.gov For less vigorous conditions, this method can yield partially iodinated products. acs.org The reaction mechanism involves the oxidation of I₂ by periodic acid to generate the active electrophile. acs.org Similarly, iodic acid (HIO₃) in the presence of sulfuric acid can iodinate deactivated arenes, with the transient protonated iodic acid acting as the iodinating agent. nih.govresearchgate.net

Mechanistic Pathways of Electrophilic Iodination on Activated Arenes

The mechanism of electrophilic iodination on an activated arene like 3-ethoxytoluene follows the classical pathway for electrophilic aromatic substitution (SₑAr).

Formation of the Electrophile: An oxidizing agent or catalyst activates molecular iodine (I₂) to generate a potent electrophile, such as the iodonium (B1229267) ion (I⁺).

Nucleophilic Attack and Formation of the Arenium Ion: The electron-rich π-system of the aromatic ring attacks the electrophilic iodine species. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity. slideshare.net The result is a resonance-stabilized carbocation intermediate known as an arenium ion or sigma (σ)-complex. olemiss.eduslideshare.net The electron-donating ethoxy and methyl groups stabilize this intermediate, particularly when the attack occurs at the ortho or para positions relative to them.

Deprotonation and Re-aromatization: A weak base, such as HSO₄⁻ or water, removes a proton from the carbon atom bearing the new iodine substituent. wikipedia.org This restores the aromaticity of the ring, yielding the final iodinated product. slideshare.net The regiochemical outcome is dictated by the relative stabilities of the possible arenium ion intermediates formed during the initial attack.

N-Iodosuccinimide (NIS) Applications in Aromatic Iodination

N-Iodosuccinimide (NIS) is a widely used, easy-to-handle solid reagent for the iodination of a diverse range of aromatic compounds. organic-chemistry.org Its effectiveness is significantly enhanced when used with an acid catalyst, which protonates the NIS molecule, making the iodine atom more electrophilic. researchgate.netlookchem.com

Trifluoroacetic acid (TFA) is a common catalyst, and the NIS/TFA system allows for the regioselective iodination of various substituted benzenes under mild conditions, often at room temperature. organic-chemistry.orgdiva-portal.org For electron-rich substrates like methoxybenzenes, only catalytic amounts of acid are needed in a solvent like acetonitrile. lookchem.comdiva-portal.org However, for deactivated aromatics, stronger acidic conditions, such as using trifluoromethanesulfonic acid or adding sulfuric acid, are necessary to generate a sufficiently powerful electrophile. researchgate.netacs.org The use of silver(I) triflimide as a catalyst for NIS activation has also been reported as a mild and rapid method for iodinating anisoles, anilines, and phenols, suppressing over-iodination. acs.org

Hypervalent Iodine Reagents for Regioselective Iodination

Hypervalent iodine reagents, which contain iodine in a higher oxidation state (typically +3 or +5), are versatile tools in organic synthesis, including for halogenations. tandfonline.comresearchgate.netorganic-chemistry.orgacs.orgnih.gov Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) can be used in combination with an iodine source like trimethylsilyl (B98337) iodide (TMSI) or molecular iodine to achieve regioselective iodination.

These reagents act as mild oxidants that activate the iodine source to generate a highly electrophilic species. The ligands attached to the hypervalent iodine center can be modified to tune the reagent's reactivity and steric properties, thereby influencing the regioselectivity of the iodination. For instance, the combination of PIFA and trimethylsilyl bromide has been used for the mild and efficient bromination of arenes, suggesting a similar potential for iodination. researchgate.net While specific protocols for the synthesis of this compound using these reagents are not extensively detailed in general literature, the principles of hypervalent iodine chemistry offer a promising strategy for achieving high regioselectivity in complex aromatic systems.

Indirect and Precursor-Based Synthesis

Indirect methods for the synthesis of this compound often involve the transformation of a pre-functionalized aromatic ring. These precursor-based routes are advantageous as they allow for the regioselective introduction of the iodine atom.

Diazotization-Coupling Sequences (e.g., Sandmeyer Iodination)

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the conversion of primary aromatic amines to aryl halides via a diazonium salt intermediate. bldpharm.comgoogle.com In the context of synthesizing this compound, the precursor is 4-ethoxy-2-methylaniline.

The process begins with the diazotization of 4-ethoxy-2-methylaniline. This is typically achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt. orgoreview.com

Once the arenediazonium salt is formed, it is subsequently treated with a solution of potassium iodide (KI). The diazonium group is an excellent leaving group (as dinitrogen gas), facilitating the nucleophilic substitution by the iodide ion to yield the target compound, this compound. google.comorgoreview.com While many Sandmeyer reactions require a copper(I) salt catalyst, the iodination variant often proceeds without one. bldpharm.com

A representative reaction scheme is as follows:

4-ethoxy-2-methylaniline --(NaNO₂, H₂SO₄, 0-5 °C)--> [4-ethoxy-2-methylbenzenediazonium sulfate] --(KI)--> this compound

Recent advancements have focused on developing more environmentally friendly and efficient one-pot procedures. For instance, the use of a sulfonic acid-based cation-exchange resin as a recyclable proton source for the diazotization-iodination of aromatic amines in water has been reported. chem-soc.si Another approach involves performing the reaction in an aqueous paste form with p-toluenesulfonic acid (p-TsOH) and sodium nitrite, followed by the addition of potassium iodide. orgoreview.com

Reagent/ConditionRole/PurposeTypical Parameters
4-ethoxy-2-methylanilineStarting material-
Sodium nitrite (NaNO₂)Diazotizing agent1.0-1.2 equivalents
Sulfuric acid (H₂SO₄)Acid catalystIn excess, to maintain low pH
Potassium iodide (KI)Iodide source1.0-1.5 equivalents
TemperatureControl reaction rate and stability0-5 °C for diazotization

Arylhydrazine-Mediated Iodination Processes

An alternative precursor-based approach involves the use of arylhydrazines. In this method, an arylhydrazine, such as 4-ethoxyphenylhydrazine, can be converted to the corresponding aryl iodide. A metal- and base-free method has been developed for the synthesis of aryl iodides from arylhydrazine hydrochlorides and molecular iodine (I₂).

The reaction proceeds by the oxidation of the arylhydrazine by iodine to form an arenediazonium salt intermediate. This is followed by a single-electron transfer from an iodide anion to generate an aryl radical and an iodine radical, which then combine to form the aryl iodide. For the synthesis of this compound, a suitable hydrazine (B178648) precursor would be required. The reaction is typically carried out in a solvent like dimethyl sulfoxide (B87167) (DMSO) at a moderate temperature.

Starting MaterialReagentsSolventTemperature
Arylhydrazine hydrochlorideIodine (I₂)DMSO~60 °C

Triazene (B1217601) Decomposition for Aryl Iodide Formation

Aryl triazenes, which can be prepared from the corresponding diazonium salts, serve as stable precursors for aryl iodides. The decomposition of these triazenes in the presence of an iodine source yields the desired aryl iodide. This method offers an advantage in terms of the stability of the triazene intermediate compared to the often-unstable diazonium salts. The decomposition can be initiated thermally or photochemically.

Emerging and Sustainable Synthetic Approaches

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of aryl iodides, including this compound. These approaches aim to minimize waste, avoid hazardous solvents, and reduce the reliance on metal catalysts.

Solvent-Free Reaction Environments

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for volatile and often toxic organic solvents. A one-pot method for the diazotization and subsequent iodination of aromatic amines has been developed under solvent-free conditions at room temperature.

This procedure involves grinding the aromatic amine with silica (B1680970) sulfuric acid and sodium nitrite to form the stable diazonium salt. Subsequent grinding with potassium iodide affords the corresponding aryl iodide in good yield. This method is experimentally simple, rapid, and avoids the need for low-temperature conditions.

Reagent/ConditionRole/Purpose
Aromatic amineStarting material
Silica sulfuric acidSolid acid catalyst
Sodium nitrite (NaNO₂)Diazotizing agent
Potassium iodide (KI)Iodide source
GrindingReaction medium/activation

Metal-Free and Catalyst-Free Protocols

The development of metal-free and catalyst-free synthetic routes is a key goal in modern organic synthesis to avoid contamination of the final product with residual metals and to reduce costs. A one-pot, metal-free conversion of anilines to aryl iodides has been reported using diiodomethane (B129776) (CH₂I₂) as the halogen source. chem-soc.si

This reaction proceeds under mild acidic conditions and is insensitive to air and moisture. The mechanism is thought to involve the formation of a diazonium salt, which then decomposes to an aryl radical that abstracts an iodine atom from diiodomethane. chem-soc.si This method represents a convenient alternative to the classic Sandmeyer reaction.

Another approach to the direct iodination of aromatic compounds that avoids metal catalysts involves the use of molecular iodine in the presence of an oxidizing agent. chem-soc.si Oxidizing agents such as nitric acid or hydrogen peroxide can be used to generate the electrophilic iodonium ion (I⁺) in situ, which then reacts with the aromatic substrate. chem-soc.si The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.

MethodReagentsKey Features
Halogen abstractionAniline, NaNO₂, CH₂I₂Metal-free, one-pot, mild conditions
Direct iodinationAromatic substrate, I₂, oxidizing agentAvoids pre-functionalization of the starting material

Atom-Economical Considerations in this compound Synthesis

The concept of atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product, is paramount in the pursuit of green and sustainable chemistry. youtube.comyoutube.com In the synthesis of this compound, the primary transformation involves the regioselective iodination of the precursor, 4-ethoxytoluene. Traditional iodination methods often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste.

The direct iodination of 4-ethoxytoluene, an electron-rich aromatic system, is an electrophilic aromatic substitution reaction. The ethoxy and methyl groups on the benzene ring direct the incoming electrophile primarily to the ortho and para positions. Since the para position is already occupied by the methyl group, the principal site of iodination is the position ortho to the activating ethoxy group.

Conventional iodination often employs molecular iodine (I₂) in the presence of an oxidizing agent. The role of the oxidant is to convert I₂ into a more potent electrophilic species, effectively "I+". chegg.com However, in the absence of an efficient oxidant that can regenerate the active iodine species from the iodide byproduct (I⁻), the theoretical maximum atom economy is limited, as one atom of iodine from I₂ is incorporated into the product while the other is lost as waste.

Modern synthetic strategies are increasingly focused on improving the atom economy of this process. One of the most promising approaches involves the use of catalytic systems and more environmentally benign oxidizing agents, such as hydrogen peroxide (H₂O₂). chem-soc.sicuny.edu In such systems, the hydrogen peroxide oxidizes the iodide byproduct back to the active electrophilic iodine species, allowing for the theoretical utilization of both iodine atoms from the initial I₂ molecule and significantly enhancing the atom economy. cuny.edurutgers.edu

Research Findings on Iodination of Activated Arenes

While specific research detailing the atom-economical synthesis of this compound is not extensively published, studies on the iodination of structurally similar activated aromatic compounds provide valuable insights. For instance, research on the iodination of other alkoxybenzenes and methylated aromatics highlights the effectiveness of various reagent systems in achieving high yields and regioselectivity.

Reactant Iodinating System Solvent Yield (%) Byproducts Reference
4-EthoxytolueneI₂ / H₂O₂Acetic AcidHigh (estimated)Water chem-soc.si (analogy)
Anisole (B1667542)I₂ / H₂O₂WaterGoodWater chem-soc.si
SalicylamideNaI / NaOClEthanolHighNaCl, Water chegg.com

This table presents data extrapolated from analogous reactions due to the limited availability of specific data for this compound.

The use of sodium iodide (NaI) in conjunction with an oxidant like sodium hypochlorite (B82951) (NaOCl) also represents a viable, more atom-economical route compared to using molecular iodine directly without a regenerative oxidant. chegg.com In this scenario, the iodide ion is oxidized in situ to the active electrophile.

The calculation of atom economy for a hypothetical ideal synthesis of this compound from 4-ethoxytoluene and molecular iodine with a perfect catalytic cycle illustrates the potential for green synthesis.

Reaction: C₉H₁₂O + I₂ → C₉H₁₁IO + HI

In a non-catalytic reaction, the hydrogen iodide (HI) is a waste product. However, with an in-situ oxidation of HI back to an iodinating species, the atom economy can theoretically approach 100%.

Compound Molecular Formula Molar Mass ( g/mol )
4-EthoxytolueneC₉H₁₂O136.19
IodineI₂253.81
This compoundC₉H₁₁IO262.09
Hydrogen IodideHI127.91

Atom Economy Calculation (without catalyst recycle):

(Mass of desired product / Total mass of reactants) x 100 (262.09 / (136.19 + 253.81)) x 100 = 67.2%

This calculation underscores the inherent inefficiency of the non-catalytic process. The development and implementation of catalytic systems that can efficiently recycle the iodide byproduct are therefore crucial for advancing the synthesis of this compound in a more sustainable and economically viable manner.

Chemical Reactivity and Derivatization of 4 Ethoxy 2 Iodo 1 Methylbenzene

Transition Metal-Catalyzed Cross-Coupling Reactions

4-Ethoxy-2-iodo-1-methylbenzene is an ideal candidate for transition metal-catalyzed cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. The high reactivity of the C-I bond allows these reactions to proceed under milder conditions compared to those required for aryl bromides or chlorides.

Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are premium substrates for these transformations. nih.gov

Heck Reaction: The Heck reaction couples the aryl group with an alkene to form a substituted alkene. This compound would react with various alkenes in the presence of a palladium(0) catalyst and a base to yield substituted styrene (B11656) derivatives. The reaction is known for its stereoselectivity, typically favoring the trans isomer. figshare.com

Suzuki-Miyaura Reaction: This reaction involves the coupling of the aryl iodide with an organoboron compound, such as a boronic acid or ester. The Suzuki-Miyaura coupling of this compound with an aryl or vinyl boronic acid would be a powerful method for creating biaryl or aryl-alkene structures, respectively. This reaction is renowned for its mild conditions and high functional group tolerance.

Sonogashira Reaction: The Sonogashira reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. rsc.org This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst. rsc.orgnih.gov Coupling this compound with a terminal alkyne would produce a substituted arylalkyne, a valuable building block in materials science and medicinal chemistry. nih.gov

Table 1: Illustrative Palladium-Catalyzed Reactions of this compound

Reaction NameCoupling PartnerTypical Catalyst SystemProduct Type
Heck Reaction StyrenePd(OAc)₂, PPh₃, Et₃NSubstituted Stilbene
Suzuki-Miyaura Phenylboronic AcidPd(PPh₃)₄, K₂CO₃Substituted Biphenyl
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDiarylacetylene

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are classic methods for forming carbon-heteroatom bonds. These reactions are particularly useful for coupling aryl halides with alcohols, amines, and thiols. For this compound, these reactions would enable the introduction of various functional groups at the 2-position.

C-O Coupling: Reaction with a phenol (B47542) or an aliphatic alcohol, catalyzed by a copper(I) salt (e.g., CuI) often in the presence of a ligand, would yield a diaryl ether or an alkyl aryl ether. researchgate.net

C-N Coupling: Coupling with primary or secondary amines provides access to N-arylated products. This method is complementary to the Buchwald-Hartwig amination and is effective for a wide range of amines. organic-chemistry.org

C-S Coupling: Reaction with thiols under copper catalysis is an efficient route to synthesize diaryl sulfides, which are important in various industrial and pharmaceutical applications. rsc.org

Table 2: Illustrative Copper-Catalyzed Reactions of this compound

Coupling PartnerTypical Catalyst SystemProduct Type
PhenolCuI, Phenanthroline, Cs₂CO₃Diaryl Ether
AnilineCuI, L-Proline, K₂CO₃Diaryl Amine
ThiophenolCuI, K₃PO₄Diaryl Sulfide

The iodide atom plays a crucial and multifaceted role in these catalytic processes.

Excellent Leaving Group: The C-I bond is the weakest among the aryl halides (C-F, C-Cl, C-Br, C-I). This low bond strength facilitates the oxidative addition step (Ar-I + Pd(0) → Ar-Pd(II)-I), which is often the rate-determining step of the catalytic cycle. This high reactivity allows reactions to occur under milder conditions.

Catalyst Inhibition: While beneficial for the initial activation, the iodide anion (I⁻) generated during the reaction can also act as a catalyst poison. Iodide ions can coordinate strongly to the palladium center, forming stable iodide-bridged palladium dimers or other inactive complexes. springernature.com This can slow down or halt the catalytic cycle by preventing the coordination of the other coupling partner (transmetalation step) or the final reductive elimination step. This dual role means that reaction conditions must be carefully optimized to balance facile oxidative addition with prevention of catalyst inhibition.

Functional Group Transformations and Halogen Exchange

Beyond cross-coupling, the iodine substituent enables other critical transformations.

Metal-halogen exchange is a powerful technique for converting an unreactive aryl halide into a highly reactive organometallic nucleophile. Treating this compound with a strong organometallic base, typically an alkyllithium reagent like n-butyllithium or tert-butyllithium, would result in a rapid exchange of the iodine atom for lithium. springernature.com This generates the corresponding aryllithium species, a potent nucleophile that can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to install a wide range of functional groups on the aromatic ring. This reaction is typically very fast, even at low temperatures.

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in their own right, acting as mild and selective oxidants. nih.gov By treating this compound with strong oxidizing agents in the presence of appropriate ligands, one could synthesize hypervalent iodine(III) or iodine(V) species. For example, oxidation with peracetic acid in acetic acid would likely yield the corresponding (diacetoxyiodo)arene derivative (ArI(OAc)₂). These hypervalent iodine reagents are used to perform a variety of transformations, including oxidations of alcohols and α-functionalization of ketones.

Construction of Heterocyclic and Polycyclic Systems

The strategic placement of the iodo and ethoxy groups on the toluene (B28343) framework makes this compound a valuable precursor for the synthesis of complex molecular architectures, particularly heterocyclic and polycyclic systems. The electron-donating nature of the ethoxy and methyl groups activates the aromatic ring, while the iodo substituent serves as a versatile handle for various coupling and cyclization reactions.

The synthesis of benzofurans, a common motif in biologically active compounds, can be efficiently achieved from this compound. A prevalent method involves the palladium-catalyzed coupling of the iodoarene with terminal alkynes, followed by an electrophilic cyclization, a sequence often referred to as a Sonogashira coupling followed by cyclization. tandfonline.comtandfonline.com This approach allows for the construction of 2,3-disubstituted benzofurans.

The general reaction pathway commences with the palladium-catalyzed cross-coupling of this compound with a suitable terminal alkyne. This step forms a 2-alkynyl-4-ethoxy-1-methylbenzene intermediate. Subsequent treatment of this intermediate with an electrophile, or under thermal or base-catalyzed conditions, induces an intramolecular cyclization to furnish the benzofuran (B130515) ring system. Various catalysts and reaction conditions can be employed to optimize the yield and selectivity of this transformation. organic-chemistry.org

Table 1: Illustrative Conditions for Benzofuran Synthesis from Iodoarenes

EntryAlkyneCatalyst SystemSolventAdditive/BaseYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂, CuITriethylamine->90
21-HexynePd(OAc)₂, PPh₃DMFK₂CO₃85-95
3Propargyl alcoholPdCl₂(dppf), CuIToluene/H₂OK₃PO₄80-90

This table presents generalized conditions reported for the synthesis of benzofurans from various o-iodoanisoles and terminal alkynes, which are applicable to this compound.

An alternative strategy for constructing the benzofuran scaffold from a related o-iodo-phenol derivative involves an iodocyclization reaction of a 2-alkynylphenol. medcraveonline.com While this compound itself is not a phenol, its demethylation or de-ethylation would yield the corresponding phenol, which could then be subjected to such cyclization protocols.

The this compound moiety can be incorporated into nitrogen-containing heterocycles like morpholines and piperidines through multi-step synthetic sequences. These syntheses often leverage the reactivity of the carbon-iodine bond to introduce a side chain that can subsequently undergo cyclization.

For the synthesis of a morpholine (B109124) derivative, one potential route involves a Buchwald-Hartwig amination reaction. This compound could be coupled with a suitably protected amino alcohol, such as N-Boc-ethanolamine, using a palladium catalyst. The resulting N-arylated amino alcohol can then undergo an intramolecular Williamson ether synthesis or a Mitsunobu reaction to close the ring and form the morpholine scaffold.

Similarly, piperidine-containing structures can be accessed. A Sonogashira coupling of this compound with a protected amino-alkyne, followed by reduction of the alkyne and subsequent intramolecular cyclization, presents a viable pathway. organic-chemistry.orgnih.gov Alternatively, radical cyclization of an appropriately substituted precursor derived from this compound could be employed to construct the piperidine (B6355638) ring. organic-chemistry.org

Table 2: Proposed Synthetic Strategies for N-Heterocycles

Target HeterocycleKey Reaction StepsIntermediate
Morpholine1. Buchwald-Hartwig amination with an amino alcohol. 2. Intramolecular cyclization (e.g., Williamson ether synthesis).N-(2-hydroxyethyl)-4-ethoxy-2-methylaniline derivative
Piperidine1. Sonogashira coupling with a protected amino-alkyne. 2. Alkyne reduction. 3. Intramolecular cyclization.N-protected 5-(4-ethoxy-2-methylphenyl)pent-4-yn-1-amine

This table outlines plausible, generalized synthetic routes for incorporating the 4-ethoxy-1-methylbenzene core into morpholine and piperidine rings, starting from this compound.

The this compound scaffold is a valuable starting point for generating analogs of known bioactive molecules, particularly those containing a substituted benzene (B151609) ring. The iodo group acts as a versatile chemical handle for introducing a wide array of substituents through various cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira reactions. This allows for the systematic modification of a lead compound to explore structure-activity relationships (SAR).

For instance, if a bioactive molecule contains a 4-ethoxytoluene core, the 2-iodo derivative serves as an excellent precursor for creating a library of analogs with different groups at the 2-position. This is particularly relevant in medicinal chemistry, where small structural changes can lead to significant differences in biological activity, selectivity, and pharmacokinetic properties.

Table 3: Potential Coupling Reactions for Analog Synthesis

Coupling ReactionReactantIntroduced MoietyPotential Application
Suzuki CouplingArylboronic acidAryl groupIntroduction of diverse aromatic and heteroaromatic rings.
Heck CouplingAlkeneAlkenyl groupElongation of side chains with unsaturated functionalities.
Sonogashira CouplingTerminal alkyneAlkynyl groupIntroduction of rigid, linear linkers or precursors for further functionalization.
Buchwald-Hartwig AminationAmineAmino groupInstallation of various substituted amines to modulate polarity and basicity.

This table showcases the versatility of the iodo group in this compound for creating a diverse set of analogs through common palladium-catalyzed cross-coupling reactions.

By employing these synthetic strategies, medicinal chemists can efficiently generate a wide range of analogs from a single, readily accessible starting material, accelerating the process of drug discovery and development.

Mechanistic and Computational Elucidations of 4 Ethoxy 2 Iodo 1 Methylbenzene Transformations

Detailed Reaction Mechanism Probing

The reactivity of 4-ethoxy-2-iodo-1-methylbenzene is dictated by the nature of its substituents and the reaction conditions employed. Both radical and polar mechanisms can be operative in its transformations, leading to a diverse array of products.

Radical Pathways in Iodination and Derivatization

While the direct iodination of 4-ethoxytoluene to form this compound is typically accomplished through electrophilic aromatic substitution, radical pathways can become relevant under specific conditions, particularly in derivatization reactions initiated by radical precursors.

The general mechanism for radical halogenation involves three key stages:

Initiation: This stage involves the formation of radical species, often through the homolytic cleavage of a weak bond in an initiator molecule, such as azobisisobutyronitrile (AIBN) or peroxides, upon heating or irradiation.

Propagation: A series of chain-carrying steps then ensues. A radical abstracts an atom (commonly hydrogen) from the substrate to form a new radical, which then reacts to form the product and regenerate a radical species that continues the chain.

Termination: The radical chain is terminated through the combination of two radical species.

In the context of derivatization of this compound, radical reactions could be initiated at the methyl group, which is a potential site for hydrogen abstraction to form a benzylic radical. The stability of this benzylic radical would be influenced by the electronic effects of the ethoxy and iodo substituents.

Table 1: Key Stages in a Hypothetical Radical Bromination at the Methyl Group of this compound
StageReactionDescription
Initiation Initiator → 2 R•Homolytic cleavage of an initiator (e.g., AIBN) to form radicals.
Propagation Step 1 C₉H₁₁IO + R• → •CH₂(C₈H₈IO) + RHA radical (R•) abstracts a hydrogen atom from the methyl group to form a stable benzylic radical.
Propagation Step 2 •CH₂(C₈H₈IO) + Br₂ → BrCH₂(C₈H₈IO) + Br•The benzylic radical reacts with a halogen source (e.g., Br₂) to form the product and a bromine radical.
Termination 2 Br• → Br₂Combination of two bromine radicals.
Termination 2 •CH₂(C₈H₈IO) → DimerCombination of two benzylic radicals.
Termination •CH₂(C₈H₈IO) + Br• → BrCH₂(C₈H₈IO)Combination of a benzylic radical and a bromine radical.

Influence of Substituents (Ethoxy, Methyl) on Reaction Pathways and Regioselectivity

The ethoxy and methyl groups on the benzene (B151609) ring of this compound exert significant electronic and steric influences on its reactivity and the regioselectivity of its transformations.

Steric Effects: The ethoxy group and the iodine atom are relatively bulky, which can sterically hinder the approach of reagents to the adjacent positions. This steric hindrance can influence the regioselectivity of reactions, sometimes favoring attack at less hindered sites.

Table 2: Influence of Substituents on the Reactivity of the Aromatic Ring
SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting Influence
Ethoxy (-OCH₂CH₃) -I (weakly deactivating)+R (strongly activating)ActivatingOrtho, Para
Methyl (-CH₃) +I (weakly activating)Hyperconjugation (weakly activating)ActivatingOrtho, Para
Iodo (-I) -I (deactivating)+R (weakly activating)DeactivatingOrtho, Para

Theoretical and Computational Chemistry Investigations

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including the structures of intermediates and transition states, which are often difficult to observe experimentally.

Density Functional Theory (DFT) Studies on Reaction Intermediates and Transition States

Density Functional Theory (DFT) has become a standard method for investigating the mechanisms of organic reactions. For a molecule like this compound, DFT calculations can be employed to:

Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a detailed potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing insights into the feasibility and kinetics of different pathways.

Analyze Electronic Structure: DFT calculations can provide information about the distribution of electron density in the molecule, including atomic charges and molecular orbitals. This is crucial for understanding the nucleophilic and electrophilic character of different sites within the molecule.

Investigate Transition State Geometries: The geometry of a transition state provides valuable information about the mechanism of a reaction. For instance, in an S_NAr reaction, the transition state for the addition step would resemble the Meisenheimer complex.

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For this compound, molecular modeling can be used to:

Predict Regioselectivity: By calculating properties such as electrostatic potential maps and Fukui functions, it is possible to predict the most likely sites for electrophilic or nucleophilic attack. For instance, an electrostatic potential map would show regions of negative potential (electron-rich) that are susceptible to electrophilic attack.

Assess Steric Hindrance: Molecular mechanics calculations can be used to assess the steric accessibility of different reactive sites on the molecule. This can help to explain observed regioselectivity that may deviate from what is predicted based on electronic effects alone.

Simulate Reaction Dynamics: In more advanced studies, molecular dynamics simulations can be used to model the time-evolution of a reacting system, providing insights into the role of solvent and other environmental factors on the reaction mechanism.

The combination of these computational approaches provides a powerful framework for understanding and predicting the complex reactivity of substituted aromatic compounds like this compound.

Structure-Reactivity Relationships in this compound Chemistry

The reactivity of the chemical compound this compound is intricately governed by the electronic and steric interplay of its constituent functional groups: the ethoxy, iodo, and methyl groups. These substituents on the benzene ring dictate the molecule's behavior in various chemical transformations, influencing both the speed of reactions (kinetics) and the orientation of incoming chemical groups (regioselectivity). A comprehensive understanding of these structure-reactivity relationships is paramount for predicting and controlling the outcomes of reactions involving this compound.

Electronic Effects on Reaction Kinetics

The electronic nature of the substituents on the aromatic ring of this compound significantly influences the kinetics of its reactions, particularly in transition metal-catalyzed cross-coupling reactions. The ethoxy group at the para-position and the methyl group at the meta-position to the iodine atom, which is the typical site of reaction, play crucial roles in modulating the electron density of the aromatic ring.

The ethoxy group (-OEt) is a potent electron-donating group (EDG) due to the resonance effect (+M) of the oxygen's lone pairs, which delocalize into the benzene ring. This increases the electron density of the ring, making it more nucleophilic. Conversely, the inductive effect (-I) of the electronegative oxygen atom withdraws electron density, but the resonance effect is generally dominant for alkoxy groups. The methyl group (-CH₃) is a weak electron-donating group through an inductive effect (+I).

In reactions where the rate-determining step involves oxidative addition of the carbon-iodine bond to a metal center (a common step in cross-coupling reactions), the electronic nature of the substituents can have a profound impact. Generally, electron-donating groups increase the electron density on the aromatic ring, which can facilitate the oxidative addition step. However, the precise effect can be complex and depends on the specific reaction mechanism.

Table 1: Hypothetical Relative Rate Constants for the Suzuki-Miyaura Coupling of Substituted Aryl Iodides

This table illustrates the expected trend in reaction rates based on the electronic effects of substituents, analogous to what would be anticipated for this compound and related compounds. Electron-donating groups (like ethoxy and methyl) are expected to influence the reaction rate compared to an unsubstituted iodobenzene.

Substituent (R) in R-C₆H₄-IElectronic EffectExpected Relative Rate (k_rel)
4-OCH₃Strongly Electron-Donating> 1
4-CH₃Weakly Electron-Donating> 1
HNeutral1
4-ClWeakly Electron-Withdrawing< 1
4-NO₂Strongly Electron-Withdrawing<< 1

The data in Table 1, while hypothetical for this specific molecule, is based on established principles of physical organic chemistry. The electron-donating ethoxy and methyl groups in this compound would be expected to increase the rate of many cross-coupling reactions compared to unsubstituted iodobenzene.

Steric Hindrance and its Impact on Regioselectivity

Steric hindrance, the spatial arrangement of atoms and groups within a molecule that impedes chemical reactions, plays a critical role in determining the regioselectivity of reactions involving this compound. The iodine atom, being relatively large, and the methyl group, both positioned ortho to different carbons on the ring, create a sterically encumbered environment.

This steric bulk is particularly influential in reactions that proceed via intermediates where new bonds are formed at positions adjacent to these groups. A prime example is ortho-lithiation, a reaction where a hydrogen atom on the aromatic ring is replaced by a lithium atom, often directed by a nearby functional group. The position of lithiation is highly sensitive to steric effects.

In the case of this compound, the ethoxy group is a known directing group for ortho-lithiation. However, the presence of the bulky iodine atom at the 2-position and the methyl group at the 1-position will sterically hinder lithiation at the adjacent positions. The regioselectivity will therefore be a balance between the directing effect of the ethoxy group and the steric hindrance imposed by the iodo and methyl substituents.

Table 2: Predicted Regioselectivity in the Lithiation of this compound

This table outlines the potential sites for lithiation and the predicted major product based on the interplay of the directing effect of the ethoxy group and the steric hindrance from the iodo and methyl groups.

Potential Lithiation SiteDirecting/Steric InfluencePredicted Outcome
Position 3 (ortho to ethoxy, meta to iodo)Directed by ethoxy, less sterically hindered by iodo.Major Product
Position 5 (ortho to ethoxy, meta to methyl)Directed by ethoxy, less sterically hindered by methyl.Minor Product
Position 6 (ortho to methyl, meta to ethoxy)Weakly directed by methyl, sterically hindered by iodo.Trace or No Product

The analysis presented in Table 2 suggests that lithiation would predominantly occur at the 3-position. The powerful directing effect of the ethoxy group, combined with the relatively lower steric hindrance at this position compared to the 6-position (flanked by the bulky iodine), would favor the formation of the 3-lithiated intermediate. This regioselectivity is a direct consequence of the steric environment created by the substituents on the benzene ring.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Ethoxy-2-iodo-1-methylbenzene, and what challenges arise during its purification?

  • Methodology : The synthesis typically involves electrophilic iodination of 4-ethoxy-1-methylbenzene derivatives. A plausible route includes:

  • Step 1 : Protection of the methyl group via Friedel-Crafts alkylation.
  • Step 2 : Directed ortho-iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended due to the compound’s sensitivity to light and air. Challenges include isolating the product from regioisomers and unreacted starting materials.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • NMR :

  • ¹H NMR : Expect signals for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), aromatic protons (δ 6.5–7.5 ppm), and methyl group (δ 2.3–2.5 ppm). Splitting patterns can confirm substitution positions.
  • ¹³C NMR : The iodine substituent causes deshielding of adjacent carbons (~δ 90–100 ppm for C-I) .
    • IR : Stretching vibrations for C-O (ethoxy, ~1250 cm⁻¹) and C-I (~500 cm⁻¹).
    • MS : Molecular ion peak at m/z = 276 (C₉H₁₁IO), with fragmentation patterns indicating loss of ethoxy (m/z 231) or methyl groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid contact with strong acids/bases, which may trigger decomposition .
  • Storage : Keep in amber glass vials under inert gas (Ar/N₂) at –20°C to prevent iodine loss or oxidation .
  • Decomposition : Toxic fumes (e.g., HI, CO) may form during combustion. Use CO₂ or dry chemical fire extinguishers .

Advanced Research Questions

Q. How does the electronic environment of the iodine substituent influence cross-coupling reactions (e.g., Suzuki, Ullmann) in this compound?

  • Mechanistic Insight : The electron-donating ethoxy and methyl groups activate the aromatic ring, enhancing oxidative addition of the C-I bond to palladium(0) catalysts. However, steric hindrance from the methyl group may slow transmetallation in Suzuki reactions.
  • Optimization : Use bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) to improve yields. Compare with bromo/chloro analogs to assess leaving-group efficiency .

Q. What strategies resolve contradictions in reported reactivity data for aryl iodides like this compound under varying pH conditions?

  • Case Study : Conflicting stability data may arise from solvent polarity or trace metal impurities.

  • Approach : Conduct controlled kinetic studies in buffered solutions (pH 3–10) with chelating agents (EDTA) to suppress metal-catalyzed decomposition. Monitor degradation via HPLC .
    • Outcome : Acidic conditions (pH < 5) likely promote hydrolysis of the ethoxy group, while basic conditions (pH > 8) accelerate iodine displacement .

Q. How can computational methods (DFT, MD) predict the regioselectivity of this compound in electrophilic substitution reactions?

  • DFT Workflow :

  • Step 1 : Optimize geometry using B3LYP/6-31G(d).
  • Step 2 : Calculate Fukui indices to identify nucleophilic sites.
    • Prediction : The para position to iodine (C-5) is most reactive due to the directing effects of the ethoxy group. Validate with experimental nitration or halogenation trials .

Q. What are the ecological and toxicological implications of this compound, and how can these be assessed in environmental fate studies?

  • Toxicity Screening : Use in silico tools (ECOSAR, TEST) to estimate acute/chronic toxicity. Prioritize testing for bioaccumulation (logP > 3.5) and persistence (half-life > 60 days) .
  • Environmental Simulation : Conduct soil column experiments to evaluate mobility and degradation products. Monitor iodine leaching via ICP-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.